- Synthesis of Cyclic Selenenate/Seleninate Esters Stabilized by ortho-Nitro Coordination: Their Glutathione Peroxidase-Like Activities, Chemistry - An Asian Journal, 2011, 6(6), 1431-1442

Cas no 90407-21-9 (2-Bromo-3-nitrobenzaldehyde)

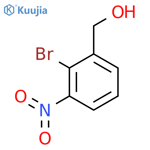

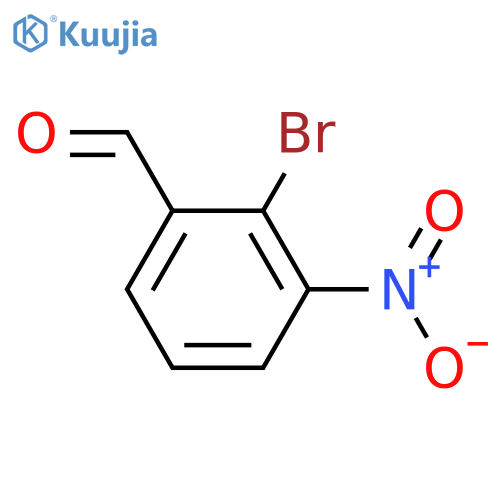

2-Bromo-3-nitrobenzaldehyde structure

Nome del prodotto:2-Bromo-3-nitrobenzaldehyde

Numero CAS:90407-21-9

MF:C7H4BrNO3

MW:230.015561103821

MDL:MFCD15527595

CID:1026207

2-Bromo-3-nitrobenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Bromo-3-nitrobenzaldehyde

- Benzaldehyde,2-bromo-3-nitro

- CL8255

- Benzaldehyde, 2-bromo-3-nitro-

- 2-bromo-3-nitro-benzaldehyde

- ZAYPDOMLBUBLDN-UHFFFAOYSA-N

- 2-Bromo-3-nitrobenzaldehyde, AldrichCPR

- SY047873

- AB0027480

- W9315

- ST24022041

- 2-Bromo-3-nitrobenzaldehyde (ACI)

-

- MDL: MFCD15527595

- Inchi: 1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H

- Chiave InChI: ZAYPDOMLBUBLDN-UHFFFAOYSA-N

- Sorrisi: O=CC1C(Br)=C([N+](=O)[O-])C=CC=1

Proprietà calcolate

- Massa esatta: 228.93700

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 12

- Conta legami ruotabili: 1

- Complessità: 192

- Superficie polare topologica: 62.9

Proprietà sperimentali

- PSA: 62.89000

- LogP: 2.69300

2-Bromo-3-nitrobenzaldehyde Informazioni sulla sicurezza

2-Bromo-3-nitrobenzaldehyde Dati doganali

- CODICE SA:2913000090

- Dati doganali:

Codice doganale cinese:

2913000090Panoramica:

291300090 Item2912Altri derivati dei prodotti elencati [cfr. alogenazione,solfonazione,derivati nitrosativi o nitrosativi]. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

SA: 291300090 derivati alogenati, solfonati, nitrati o nitrosi dei prodotti della voce 2912 Tariffa educativa:17,0% Aliquota di sconto fiscale:9,0% Condizioni regolamentari:nessuna Tariffa nazionale più favorita:5,5% Tariffa generale:30,0%

2-Bromo-3-nitrobenzaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-187989-1.0g |

2-bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 1.0g |

$35.0 | 2023-07-10 | |

| Enamine | EN300-187989-2.5g |

2-bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 2.5g |

$64.0 | 2023-07-10 | |

| eNovation Chemicals LLC | Y1046965-10g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 98% | 10g |

$165 | 2024-06-07 | |

| Enamine | EN300-187989-0.1g |

2-bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 0.1g |

$19.0 | 2023-07-10 | |

| ChemScence | CS-W005406-5g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 99.37% | 5g |

$103.0 | 2022-04-26 | |

| TRC | B699090-250mg |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 250mg |

$ 75.00 | 2023-04-18 | ||

| TRC | B699090-1g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 1g |

$ 98.00 | 2023-04-18 | ||

| Chemenu | CM255678-10g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 10g |

$202 | 2021-06-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845301-1g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 98% | 1g |

222.30 | 2021-05-17 | |

| Apollo Scientific | OR400521-5g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 5g |

£70.00 | 2025-02-20 |

2-Bromo-3-nitrobenzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Selenium , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2)

Riferimento

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Acetic anhydride , Water ; 0 °C

1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Water ; neutralized

1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Water ; neutralized

Riferimento

- Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists, European Journal of Medicinal Chemistry, 2010, 46(1), 1-10

Metodo di produzione 4

Condizioni di reazione

Riferimento

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Eosin Solvents: Acetonitrile ; 3 h, rt

Riferimento

- Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Thionyl chloride

2.1 -

2.1 -

Riferimento

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Diglyme

Riferimento

- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds, Organic Reactions (Hoboken, 1988, 36,

2-Bromo-3-nitrobenzaldehyde Raw materials

- 2-Bromo-3-nitrotoluene

- (2-bromo-3-nitrophenyl)methanol

- 2-bromo-3-nitro-benzoyl chloride

- 2-Bromo-3-nitrobenzoic acid

2-Bromo-3-nitrobenzaldehyde Preparation Products

2-Bromo-3-nitrobenzaldehyde Letteratura correlata

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

2. Book reviews

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

90407-21-9 (2-Bromo-3-nitrobenzaldehyde) Prodotti correlati

- 2227673-21-2(rac-3-(1R,2R)-2-(aminomethyl)cyclopropyl-2-bromo-6-methoxyphenol)

- 2172072-80-7(1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol)

- 1805858-54-1(5-(2-Chloropropanoyl)-2-methylbenzaldehyde)

- 1339412-35-9(4-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide)

- 1361912-89-1(2-(Aminomethyl)-6-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine)

- 2248326-95-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methylpyrazine-2-carboxylate)

- 898413-04-2(1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

- 1040658-20-5(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide)

- 89922-59-8(10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-)

- 714-95-4(1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:90407-21-9)2-Bromo-3-nitrobenzaldehyde

Purezza:99%/99%

Quantità:25g/100g

Prezzo ($):247.0/986.0